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Calcium polystyrene sulfonate

Cat. No.: B3069740
CAS No.: 37286-92-3
M. Wt: 223.28 g/mol
InChI Key: IJBYVKWTVVYTPL-UHFFFAOYSA-M
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Description

Overview of Polyelectrolytes and Ion-Exchange Resins

Polyelectrolytes are polymers whose repeating units bear an electrolyte group. These groups will dissociate in aqueous solutions, making the polymer charged. Polyelectrolytes are high molecular weight compounds that are typically insoluble and can exchange their mobile ions for ions of similar charge from a surrounding solution. ijariit.comhumanjournals.com This reversible and stoichiometric exchange occurs without any physical alteration to the insoluble polymer matrix. ijariit.com

Ion-exchange resins are a practical application of polyelectrolytes, consisting of a cross-linked polymer network to which ionizable functional groups are attached. nih.govjparonline.com These resins are fabricated from an organic polymer substrate, often in the form of small, porous beads to maximize surface area. ijariit.comhumanjournals.com The functionality of these resins depends on their physical properties, such as the degree of cross-linking, porosity, and particle size. jparonline.com They are classified as either cation or anion exchangers. Cation-exchange resins, like polystyrene sulfonates, possess acidic functional groups (e.g., sulfonic acid groups) and exchange positive ions (cations). ijariit.com The process of ion exchange involves the diffusion of ions through the liquid film surrounding the resin and within the resin particle itself. dupont.com

Historical Context of Polystyrene Sulfonate Chemical Research

The industrial use of ion exchange began around 1910 with water softening applications using natural and later synthetic zeolites. dupont.com A significant advancement came in 1935 with the synthesis of phenolic condensation products containing sulfonic or amine groups, which allowed for the reversible exchange of cations and anions, respectively. dupont.com This led to the development of synthetic organic ion-exchange resins.

Polystyrene sulfonate (PSS) emerged as a key polymer in this field. It is a variation of polystyrene where sulfonate groups are added, enhancing its water solubility. taylorandfrancis.com The synthesis involves the sulfonation of polystyrene, a process for which various methods have been developed to control the degree of sulfonation. wikipedia.org The resulting polystyrene sulfonic acid is a strong acid, which can be neutralized to form various salts, such as sodium polystyrene sulfonate and calcium polystyrene sulfonate. wikipedia.org These sulfonated polystyrene resins have been widely used in medicine as ion-exchange agents. ijariit.com For instance, the use of polystyrene sulfonate resins for treating hyperkalemia (high potassium levels) dates back to 1958. unl.pt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7CaO3S+ B3069740 Calcium polystyrene sulfonate CAS No. 37286-92-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-ethenylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYVKWTVVYTPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7CaO3S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28210-41-5 (Parent)
Record name Calcium polystyrene sulfonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37286-92-3
Record name Calcium polystyrene sulfonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(1-(4-sulfophenyl)ethylen) calciumsalz
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Synthesis and Chemical Modification of Calcium Polystyrene Sulfonate

Fundamental Principles of Polystyrene Sulfonation

The introduction of sulfonic acid groups to the polystyrene structure is a pivotal step in the synthesis of calcium polystyrene sulfonate. wikipedia.org This electrophilic aromatic substitution reaction can be carried out using various methods, each influencing the degree of sulfonation and the potential for side reactions. researchgate.net The choice of sulfonation methodology and agent is crucial for controlling the polymer's final characteristics.

Homogeneous Sulfonation Methodologies

In homogeneous sulfonation, both the polystyrene and the sulfonating agent are dissolved in a common solvent, creating a single-phase system. scielo.brscielo.br This method is frequently cited in scientific literature and allows for a more uniform and random distribution of sulfonic acid groups along the polymer chain. scielo.brscielo.br A common solvent used for this process is dichloroethane. scielo.brchemicalpapers.com The use of milder sulfonating agents in a homogeneous system can help to prevent significant degradation or crosslinking of the polymer during the reaction. scielo.br

Heterogeneous Sulfonation Methodologies

Heterogeneous sulfonation involves a multi-phase system where the polystyrene, typically in a solid or swollen state, reacts with a sulfonating agent in a liquid phase. scielo.brscielo.br This method can simplify the separation of the final product from the reaction mixture. tandfonline.com In some cases, the polymer is initially insoluble and becomes soluble as the sulfonation progresses and sulfonic acid groups are introduced. scielo.br

Sulfonating Agents and Reaction Chemistry

A variety of sulfonating agents can be employed for the sulfonation of polystyrene. Common strong agents include sulfuric acid (H₂SO₄), sulfur trioxide (SO₃), and chlorosulfonic acid (HSO₃Cl). scielo.braip.orgresearchgate.net Milder agents, such as acetyl sulfate (B86663), can also be used and are often prepared by reacting acetic anhydride (B1165640) with sulfuric acid. scielo.braidic.it The reaction mechanism involves the electrophilic attack of the sulfonating species on the para-position of the polystyrene's phenyl ring. researchgate.net The choice of agent and reaction conditions, such as temperature and time, significantly impacts the degree of sulfonation and the potential for side reactions like crosslinking. researchgate.netscielo.brtandfonline.com

Sulfonating AgentDescription
Sulfuric Acid (H₂SO₄) A common and strong sulfonating agent. scielo.braip.org
Sulfur Trioxide (SO₃) A potent sulfonating agent often used in various forms. wikipedia.orgscielo.br
Chlorosulfonic Acid (HSO₃Cl) A strong sulfonating agent. researchgate.netgoogle.com
Acetyl Sulfate A milder sulfonating agent, often prepared in situ. scielo.brresearchgate.net
Silica Sulfuric Acid A solid acid catalyst used in heterogeneous sulfonation. tandfonline.comtandfonline.com

Polymer Structure Engineering and Crosslinking Strategies

The physical and chemical properties of this compound are heavily influenced by its three-dimensional structure, which is primarily controlled by crosslinking. Crosslinking creates a network structure that prevents the polymer from dissolving in water. wikipedia.org

Role of Divinylbenzene in Polymer Network Formation

Divinylbenzene (DVB) is a key monomer used as a crosslinking agent in the synthesis of polystyrene-based resins. acs.orgacs.org During polymerization, the two vinyl groups of DVB can react with different growing polymer chains, creating covalent bridges between them. rsc.org This results in the formation of a three-dimensional polymer network. rsc.org The amount of DVB incorporated into the polymer structure is a critical factor that dictates the extent of crosslinking. acs.org

Control of Crosslink Density and its Implications on Polymer Properties

The crosslink density, or the number of crosslinks per unit volume of the polymer, is a crucial parameter that can be controlled during synthesis. rug.nl It is directly related to the concentration of the crosslinking agent, such as DVB, used in the polymerization process. acs.orgresearchgate.net

Increasing the crosslink density generally leads to a more rigid and less flexible polymer network. acs.org This has several important consequences for the properties of the resulting polystyrene sulfonate:

Swelling Behavior: Higher crosslink density reduces the ability of the polymer to swell in solvents, including water. rug.nlresearchgate.net

Ion Exchange Capacity: While the primary factor for ion exchange is the degree of sulfonation, the crosslink density can influence the accessibility of the sulfonic acid groups to ions in solution. nih.gov

Mechanical Properties: A more densely crosslinked polymer will typically exhibit greater mechanical strength and stability. researchgate.net

The precise control of crosslink density allows for the tailoring of the polymer's properties to suit specific applications. rsc.orgacs.org Research has shown that varying the DVB concentration directly impacts particle size and ion exchange capacity of the resulting sulfonated polystyrene particles. acs.org For instance, an increase in DVB concentration has been observed to lead to an increase in the average particle diameter. acs.org

PropertyEffect of Increasing Crosslink Density
Rigidity Increases acs.org
Solvent Swelling Decreases rug.nlresearchgate.net
Flexibility Decreases
Mechanical Strength Increases researchgate.net

Formation of Calcium Salts from Sulfonated Polystyrene

The conversion of sulfonated polystyrene into its calcium salt is a critical step in the synthesis of this compound. This transformation is typically achieved through two primary chemical routes: direct neutralization of the sulfonic acid form or via an ion exchange process from another salt form, such as sodium polystyrene sulfonate.

The direct neutralization method involves reacting polystyrene sulfonic acid with a suitable calcium base. smolecule.comwikipedia.org Polystyrene is first sulfonated to introduce sulfonic acid (-SO₃H) functional groups onto the polymer backbone. smolecule.comscielo.br The resulting polystyrene sulfonic acid, being strongly acidic, is then neutralized with a calcium compound like calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃). smolecule.com This acid-base reaction yields this compound and water, as depicted in the following idealized equation:

2(CH₂CHC₆H₄SO₃H)n + nCa(OH)₂ → [(CH₂CHC₆H₄SO₃)₂Ca]n + 2nH₂O

An alternative and common method is the conversion from sodium polystyrene sulfonate, which is often prepared first. wikipedia.org In this process, the sodium salt of sulfonated polystyrene is treated with a solution containing calcium ions, typically from a soluble calcium salt like calcium chloride (CaCl₂). google.com An ion exchange reaction occurs where calcium ions displace the sodium ions on the polymer, forming the less soluble this compound, which can then be separated. wikipedia.orggoogle.com A patent describes a method where polystyrene sulfonate sodium salt nanoparticles are dissolved in deionized water, and a calcium chloride solution is added and stirred for 24 hours to facilitate this calcium substitution reaction. google.com The final product is then purified and dried. smolecule.comgoogle.com

The choice of method can be influenced by the desired final product characteristics and the starting materials available. For instance, a process for preparing low-molecular-weight this compound involves sulfonating polystyrene and then neutralizing the resulting sulfonic acid aqueous solution with slaked lime (calcium hydroxide) to a pH of 8. google.com

Advanced Synthesis Approaches

Recent research has focused on developing advanced synthesis methods for sulfonated polystyrene and its derivatives, aiming to enhance properties, improve efficiency, and utilize alternative feedstocks. These approaches include the synthesis of materials at the nanoscale and the chemical valorization of plastic waste.

The synthesis of sulfonated polystyrene as nanoparticles offers advantages due to the increased specific surface area, which can be beneficial in applications like ion exchange and catalysis. acs.org Various polymerization techniques are employed to produce these nanoparticles, with particle size and properties being controlled by reaction parameters.

One common method is emulsion polymerization . In this technique, monomers like styrene (B11656) and a sulfonated comonomer, such as sodium styrene sulfonate (NaSS), are polymerized in an emulsion. Divinylbenzene (DVB) is often included as a cross-linking agent to control the polymer structure and prevent dissolution. acs.org Research has shown that polystyrene nanoparticles with diameters in the range of 40-60 nm can be synthesized using this method. acs.org An emulsifier-free approach using NaSS as an emulsifying comonomer has also yielded particles in the 80-90 nm range. acs.org The ion exchange capacity of the resulting cross-linked polystyrene particles can be tailored by adjusting the concentration of the sulfonated monomer in the feed. acs.org

Another approach is the co-precipitation method , which has been used to synthesize superparamagnetic iron oxide magnetic nanoparticles (MNPs) coated with polystyrene sulfonic acid (PSS). tandfonline.com In this process, iron (II) and iron (III) salts are precipitated in the presence of a PSS solution. The PSS acts as a coating agent, forming micelles in the solution that encapsulate the forming nanoparticles. tandfonline.com This yields PSS-coated MNPs with core sizes of 8-18 nm and hydrodynamic diameters of 50-200 nm. tandfonline.com

The table below summarizes key parameters from different studies on the synthesis of sulfonated polystyrene nanoparticles.

Synthesis MethodMonomers/PrecursorsKey Reagents/ConditionsResulting Particle SizeKey FindingsReference(s)
Emulsion PolymerizationStyrene, Divinylbenzene (DVB), Sodium Styrene Sulfonate (NaSS)Emulsifier-free, varying DVB and NaSS concentrations40-90 nmParticle diameter increases with DVB concentration; ion exchange capacity increases with NaSS content. acs.org
Emulsion PolymerizationStyrene, Divinylbenzene (DVB), Sodium 4-styrenesulfonate (St-S)Oleic acid diethanolamide (OADA) surfactantNot specifiedThe presence of ionic groups from St-S improved nanoparticle suspension stability and led to smaller particles. mdpi.com
Co-precipitationFeCl₃, FeSO₄Polystyrene sulfonic acid (PSS), N₂ atmosphere, 65°C8-18 nm (core), 50-200 nm (hydrodynamic)Synthesized superparamagnetic iron oxide nanoparticles coated with PSS. PSS content was 17% by mass. tandfonline.com
Radical Solution PolymerizationStyrene, Sodium p-styrenesulfonate (NaSS)Water/Ethanol solvent, V-50 initiatorNot specifiedProduced poly(styrene sulfonate-co-styrene) copolymers used as templates for PEDOT coating. mdpi.com

A significant area of research is the chemical recycling of polystyrene waste (WPS), which has a low recycling rate, by transforming it into higher-value sulfonated polystyrene (PSS). scielo.brscite.ai This process not only addresses plastic pollution but also creates a useful polyelectrolyte from a low-cost feedstock. scielo.br The sulfonation introduces sulfonic acid groups into the polymer chain, which alters its properties, such as hydrophilicity and solubility. scielo.brscielo.br

The process typically involves a homogeneous sulfonation reaction. Polystyrene waste, such as disposable cups or expanded polystyrene (EPS), is first dissolved in a suitable solvent like dichloromethane. scielo.brscielo.br A sulfonating agent is then added to the solution. Acetylsulfate, prepared from the reaction of sulfuric acid and acetic anhydride, is a commonly used sulfonating agent for this purpose. scielo.brscielo.br The reaction parameters, including reaction time and the amount of sulfonating agent, can be varied to control the degree of sulfonation. scielo.brscite.ai

Studies have demonstrated the successful sulfonation of various types of polystyrene waste, indicating that sorting the waste may not be necessary. scielo.br Characterization using techniques like Fourier Transform Infrared Spectroscopy (FTIR) confirms the introduction of the sulfonic groups onto the polystyrene backbone. scielo.br By changing the synthesis conditions, it is possible to produce PSS with different degrees of sulfonation, making it suitable for various applications. scielo.brresearchgate.net In one study, expanded polystyrene foam was treated with concentrated sulfuric acid at 60°C for varying times (3 to 8 hours) to produce sulfonated polystyrene sorbents. nih.gov The degree of sulfonation was found to increase with the reaction time. nih.gov

The table below details reaction parameters for transforming polystyrene waste.

Polystyrene Waste SourceSulfonating AgentSolventReaction ConditionsKey FindingsReference(s)
Disposable cups, Expanded Polystyrene (EPS)Acetylsulfate (from H₂SO₄ and acetic anhydride)DichloromethaneCooled in an ice bath, varying reaction times and acetylsulfate amounts.All tested waste types were successfully sulfonated. The degree of sulfonation could be controlled by altering reaction parameters. scielo.brscielo.br
Expanded Polystyrene (EPS) foamsConcentrated H₂SO₄None (direct immersion)60°C, reaction times varied from 3 to 8 hours.The degree of sulfonation increased with reaction time, creating an efficient sorbent material. nih.gov
Waste PolystyreneAcetylsulfateDichloromethaneHeated to ~35°C and stirred for 1 hour.Produced a sulfonated ion exchange resin for water hardness removal. researchgate.net

Mechanistic Insights into Ion Exchange Processes

Cation Exchange Principles in Calcium Polystyrene Sulfonate Resins

The fundamental principle governing the function of this compound is cation exchange, a reversible chemical process where ions from a solution are exchanged for similarly charged ions attached to an insoluble resin. uci.edubestchrom.com The resin's structure consists of a vast, porous network of cross-linked polystyrene, creating a large surface area for ion interaction. uci.edu Attached to this polymer framework are sulfonic acid functional groups, which are strong acids and thus are ionized (negatively charged) over a wide pH range. scispace.com

In the calcium form of the resin, these fixed sulfonate groups hold releasable calcium ions. The exchange process is driven by the relative affinity of the resin for different cations and the concentration of these cations in the surrounding solution. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl When the resin passes through the colon, it encounters a fluid rich in potassium ions. patsnap.comsanofi.comefda.gov.et This high local concentration of potassium drives the exchange, where potassium ions are taken up by the resin, and calcium ions are released into the colon. patsnap.compatsnap.comgeneesmiddeleninformatiebank.nl The newly bound potassium is then trapped within the resin matrix and excreted from the body in the feces, effectively lowering the total body potassium level. patsnap.com

Specificity and Affinity of Cation Binding

While this compound is utilized for its ability to bind potassium, the resin is not completely selective. hres.casquarespace.comnps.org.au Its sulfonate groups have an affinity for various cations, including other electrolytes like sodium (Na⁺) and magnesium (Mg²⁺), as well as certain organic cations. patsnap.comgeneesmiddeleninformatiebank.nl This lack of total selectivity means that the resin's binding efficiency for a target ion is influenced by the presence of competing ions. patsnap.com

The affinity of a cation exchange resin for different cations is not uniform and follows a hierarchical order. This selectivity is determined by several factors, primarily the valence (charge) of the ion and its hydrated ionic radius. scispace.com Generally, the resin exhibits a higher affinity for cations with a greater charge. scispace.com For ions of the same valence, the affinity is often inversely related to the size of the hydrated ion; smaller hydrated ions can approach the fixed sulfonate groups more closely and bind more tightly. scispace.com

Research into the selectivity of polystyrene sulfonate resins has established a general hierarchy of affinity for various cations. Although the affinity for divalent cations like calcium is intrinsically high, the exchange process in the gastrointestinal tract is significantly influenced by the law of mass action. geneesmiddeleninformatiebank.nl The high concentration of potassium ions in the colon can drive the exchange of calcium for potassium, even if the resin's intrinsic affinity for calcium is higher. geneesmiddeleninformatiebank.nl

One study on polystyrene sulfonate (PSS) complexation with various cations determined the following decrease in selectivity: researchgate.net

Table 1: Hierarchical Selectivity of Cations for Polystyrene Sulfonate Resin

Ion Valence Relative Affinity
Ba²⁺ +2 Highest
Pb²⁺ +2
Sr²⁺ +2
Ca²⁺ +2
Cu²⁺ +2
Co²⁺ +2
Ni²⁺ +2
Mg²⁺ +2
H⁺ +1
K⁺ +1
Na⁺ +1
Li⁺ +1 Lowest

Source: Adapted from a study on competitive ion binding with PSS. researchgate.net

This hierarchy underscores that the binding is a competitive process. In a clinical context, this means that while potassium is the primary target for removal, the resin will also exchange its calcium for other available cations it encounters. patsnap.comgeneesmiddeleninformatiebank.nl

The efficiency of the ion exchange process is critically dependent on two main factors: the concentration of the target ion and the duration of exposure. patsnap.comgeneesmiddeleninformatiebank.nl The effectiveness of this compound is directly related to the concentration gradient of the ions it is exposed to. geneesmiddeleninformatiebank.nl The exchange of calcium for potassium occurs throughout the gastrointestinal tract but is most significant in the colon, specifically the sigmoid colon, where the concentration of potassium in the intestinal fluid is highest. sanofi.comefda.gov.et

Theoretical and Practical Exchange Capacities of this compound

There is a notable difference between the theoretical, or in vitro, exchange capacity of this compound and its actual, or in vivo, exchange capacity. The theoretical capacity represents the maximum amount of an ion that a given amount of resin can bind under ideal laboratory conditions. hres.casquarespace.comsanofi.comefda.gov.et However, the in vivo performance is typically lower due to the complex and competitive ionic environment of the human gastrointestinal tract. hres.cageneesmiddeleninformatiebank.nl

The theoretical in vitro potassium binding capacity of the resin is approximately 1.3 to 2.0 millimoles (mmol) per gram. hres.casquarespace.comsanofi.comefda.gov.et In contrast, the actual amount of potassium bound within the body is less than this ideal value. hres.casquarespace.comefda.gov.et This discrepancy arises because the resin binds other cations it encounters, such as magnesium and calcium, in addition to potassium. geneesmiddeleninformatiebank.nlnps.org.au One analysis suggests that the in vivo exchange capacity is not likely to exceed 1 milliequivalent (mEq) of potassium per gram of resin. geneesmiddeleninformatiebank.nl The resin itself contains between 1.6 and 2.4 mmol of calcium per gram, which is the ion it releases during the exchange process. hres.casanofi.comefda.gov.et

Table 2: Exchange Capacities of this compound

Parameter Value Unit Note
Theoretical In Vitro K⁺ Binding Capacity 1.3 - 2.0 mmol/g Maximum binding capacity under lab conditions. hres.casquarespace.comsanofi.comefda.gov.etnps.org.au
Practical In Vivo K⁺ Binding Capacity < 1.3 - 2.0 mmol/g Actual binding is lower due to competition with other cations. hres.cageneesmiddeleninformatiebank.nl

Characterization Techniques and Structural Analysis of Calcium Polystyrene Sulfonate

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in identifying the functional groups present in calcium polystyrene sulfonate and confirming its structural integrity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Crystal Nature Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for the identification of this compound and for confirming the presence of its key functional groups. The infrared spectrum of this compound is compared with a reference spectrum to verify its identity. researchgate.net A key characteristic feature in the FT-IR spectrum is the presence of strong absorption bands corresponding to the sulfonate group (SO₃⁻). Specifically, the wide absorption band for the O=S=O stretching vibration is a clear indicator of sulfonation. researchgate.net

In clinical contexts, FT-IR has been employed to identify this compound crystals in tissue samples, confirming their origin by matching the spectrum of the crystals with that of the administered powder. chemrxiv.orgscispace.com This technique is crucial for distinguishing this compound from other crystalline structures that may be present. chemrxiv.org The presence of the sulfonic group is also confirmed by bands related to its vibration. aip.org

Table 1: Characteristic FT-IR Absorption Bands for Sulfonated Polystyrene

Wavenumber (cm⁻¹)AssignmentReference
1080-1411O=S=O stretching in sulfonate group researchgate.net
~1180Sulfonic group vibration aip.org
~1127Sulfonated anion attached to a phenyl ring aip.org
~1040Sulfonic group vibration aip.org
1006Symmetric stretching of SO₃H groups aip.org
830-850C-H out-of-plane deformation in para-substituted aromatic ring aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹³C NMR, provides detailed information about the chemical structure of this compound. It is instrumental in confirming the successful sulfonation of the polystyrene backbone. The introduction of the sulfonate group induces a distinct change in the chemical environment of the carbon atoms in the aromatic ring.

The most significant observation in the ¹³C NMR spectrum of sulfonated polystyrene is the appearance of a new signal at approximately 139 ppm. mdpi.com This signal is assigned to the carbon atom directly bonded to the sulfonic acid group (C-SO₃H). mdpi.com The chemical shifts of the other carbon atoms in the polymer, such as the methylene (B1212753) and methine carbons, are generally not significantly affected by the sulfonation. mdpi.com ¹H NMR can also be used to confirm sulfonation, with a peak around 2.0 ppm being assigned to the –SO₃H group. ijmmm.org

Table 2: ¹³C NMR Chemical Shifts for Sulfonated Polystyrene

Carbon AtomChemical Shift (ppm)Reference
Carbon bonded to the SO₃ group~139 mdpi.com

Morphological and Microstructural Analysis

The physical form and surface characteristics of this compound are investigated using high-resolution microscopy and scattering techniques. These analyses provide insights into the particle shape, surface topography, and the polymer's structural organization.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface morphology of this compound. SEM provides images that reveal the size and shape of the particles. For instance, SEM analysis has shown that this compound crystals typically exhibit a rhomboid shape. nih.gov In studies involving composites, SEM has been used to observe the distribution of polystyrene sulfonate particles on membrane surfaces, showing that an increased concentration of particles leads to a higher density on the surface. mdpi.com

AFM offers three-dimensional surface topography at high resolution, enabling the characterization of surface roughness and the conformation of polymer chains. chemrxiv.orghzdr.de Studies on surfaces modified with polystyrene sulfonate have utilized AFM to investigate the topography and organization of the grafted polymer layers. chemrxiv.org The technique can reveal significant differences in surface properties depending on the method of polymer grafting. chemrxiv.org AFM is also employed to study the effects of sulfonated polystyrene on the surface roughness of other materials. scispace.com

X-ray Scattering for Polymer Structure and Dynamics

X-ray scattering techniques, particularly Small-Angle X-ray Scattering (SAXS), are employed to investigate the structure and dynamics of sulfonated polystyrene ionomers in solution and in the solid state. researchgate.net SAXS provides information on a larger scale than diffraction, probing structures from nanometers to micrometers. hzdr.deacs.org

These studies have revealed the presence of ionic aggregates within the polymer structure. researchgate.net By fitting the scattering data to models such as the modified hard sphere model, it is possible to determine parameters like the aggregate diameter, the radius of the closest approach, and the number density of these aggregates. researchgate.net For instance, in zinc-neutralized sulfonated polystyrene, aggregates with a diameter of 2 nm have been identified. researchgate.net Time-resolved SAXS can be used to study the kinetics of particle formation in the presence of polystyrene sulfonate. iucr.org

Table 3: Structural Parameters of Sulfonated Polystyrene Ionomers from X-ray Scattering

ParameterTypical Value/InformationTechniqueReference
Aggregate Diameter~2 nmX-ray Scattering researchgate.net
Aggregate StructureSpherical aggregatesX-ray Scattering researchgate.net
Inter-aggregate DistanceDetermined by modified hard sphere modelX-ray Scattering researchgate.net
Particle Size DistributionPolydisperseSAXS iucr.org

Chromatographic and Purity Assessment Methodologies

The purity of this compound is a critical quality attribute, and chromatographic methods are essential for its assessment. The Japanese Pharmacopoeia describes a gas chromatography (GC) method for the purity testing of this compound. researchgate.netiucr.orgscience.gov This method is specifically designed to quantify the amount of residual styrene (B11656) monomer, which is a potential impurity from the polymerization process. researchgate.net

The test involves extracting the sample with acetone (B3395972) and analyzing the supernatant by GC with a flame ionization detector (FID). researchgate.net The amount of styrene in the sample solution is determined by comparing its peak to that of a standard solution of styrene. researchgate.net The method specifies requirements for system suitability, including the number of theoretical plates and the symmetry factor of the styrene peak, to ensure the reliability of the results. iucr.org

Table 4: System Suitability Requirements for GC Purity Test of this compound (Japanese Pharmacopoeia)

ParameterRequirementReference
Number of Theoretical Plates (Styrene Peak)Not less than 800 iucr.org
Symmetry Factor (Styrene Peak)0.8 to 1.2 iucr.org
Relative Standard Deviation (Peak Height of Styrene, 6 repetitions)Not more than 5% iucr.org

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a precise and accurate method for identifying and quantifying organic impurities in polystyrene sulfonate resins. scienceopen.com While much of the published research focuses on sodium polystyrene sulfonate, the developed methods are designed to be applicable to the calcium salt as well. scienceopen.comakjournals.comresearchgate.net A key application of HPLC-UV is the estimation of potentially toxic organic impurities such as styrene, divinyl benzene (B151609) (DVB), ethylvinyl benzene (EVB), and naphthalene (B1677914), which may be present in the final drug product from the manufacturing process. scienceopen.comresearchgate.neticm.edu.pl

The method's development is crucial as organic impurities can impact the safety, efficacy, and stability of the bulk drug and its finished products. scienceopen.comakjournals.com Stress testing under various conditions—including acid, alkali, oxidation, light, heat, and humidity—has been performed to demonstrate the method's stability-indicating properties. scienceopen.comresearchgate.net The analysis is typically performed using a reverse-phase C18 column with a suitable mobile phase, and UV detection is set at a wavelength appropriate for the impurities being quantified, such as 220 nm. researchgate.net

The successful application of this HPLC-UV method allows for the routine testing of commercial batches of both the bulk drug and finished products containing this compound. scienceopen.comicm.edu.pl

Method Validation Parameters for Analytical Reliability (e.g., specificity, linearity, LOD, LOQ)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). akjournals.com For the HPLC-UV analysis of impurities in this compound, validation encompasses several key parameters to guarantee analytical reliability. scienceopen.comresearchgate.net

Specificity is the ability to assess the analyte unequivocally in the presence of other components. In this context, the method must be able to resolve the peaks of known impurities like styrene, naphthalene, DVB, and EVB from any other components or degradation products. scienceopen.comakjournals.com

Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical signal. For the target impurities, linearity is typically established over a concentration range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1 ppm). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are critical for ensuring that trace amounts of harmful impurities can be accurately measured. scienceopen.comresearchgate.net

Other validation parameters include precision (the closeness of repeated measurements), accuracy (the closeness of the measured value to the true value), robustness (resistance to small, deliberate variations in method parameters), and solution stability . scienceopen.comakjournals.comresearchgate.net The successful validation of these parameters confirms that the HPLC-UV method is simple, rapid, specific, precise, and accurate for its intended use. scienceopen.com

Table 1: HPLC-UV Method Validation Parameters for Organic Impurity Analysis

ParameterDescriptionTypical Acceptance Criteria/FindingsReference
SpecificityAbility to differentiate and quantify analytes in the presence of other components.Analyte peaks are well-resolved from other interfering components. scienceopen.comakjournals.com
LinearityProportionality of signal to analyte concentration.Correlation coefficient (r²) > 0.99 for each impurity over the specified range (LOQ to 150% of target concentration). researchgate.net
Limit of Detection (LOD)Lowest analyte concentration that can be detected.Calculated based on signal-to-noise ratio or calibration curve slope. scienceopen.comresearchgate.net
Limit of Quantitation (LOQ)Lowest analyte concentration that can be quantified with acceptable precision and accuracy.Calculated based on signal-to-noise ratio or calibration curve slope. scienceopen.comresearchgate.net
PrecisionAgreement among a series of measurements.Relative Standard Deviation (RSD) is less than a specified percentage (e.g., <1.0% for system suitability). akjournals.com
AccuracyCloseness of test results to the true value.Demonstrated by recovery studies at different concentration levels. scienceopen.com

Thermal and Mechanical Property Assessment Techniques

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles and Composition

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. analyticalanswersinc.com It is used to determine the thermal stability and composition of materials like this compound. The TGA thermogram provides a degradation profile, showing distinct stages of weight loss corresponding to different chemical processes. analyticalanswersinc.comresearchgate.net

For sulfonated polystyrene, the thermal degradation is a multi-step process:

Water Loss: An initial weight loss typically occurs at lower temperatures, often between 50°C and 140°C. This is attributed to the evaporation of absorbed water, a result of the hydrophilic nature of the sulfonic acid groups. researchgate.net

Desulfonation: A second, significant weight loss step is associated with the cleavage of the sulfonic acid groups from the polymer backbone. google.comdtic.mil This desulfonation reaction has been reported to occur in a broad temperature range, with studies noting its onset from 150°C to 200°C and continuing up to 350°C. researchgate.netgoogle.comchemmethod.com One study on a related block copolymer observed this loss at approximately 290°C. dtic.mil

Polymer Backbone Decomposition: The final stage of weight loss, occurring at higher temperatures (e.g., 350°C to 450°C), corresponds to the decomposition of the main polystyrene backbone. researchgate.net

Compared to unsulfonated polystyrene, which typically begins to degrade at around 350°C, sulfonated polystyrene exhibits lower thermal stability due to the earlier onset of desulfonation. chemmethod.com

Table 2: Thermal Degradation Stages of Sulfonated Polystyrene from TGA

Decomposition StageApproximate Temperature Range (°C)Description of ProcessReference
150 - 140Loss of absorbed water due to hydrophilic sulfonic groups. researchgate.net
2150 - 350Desulfonation reaction (cleavage of sulfonic acid groups). researchgate.netgoogle.comchemmethod.com
3350 - 450Decomposition of the main polymer backbone. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. surfacesciencewestern.comnih.gov It is used to detect thermal transitions such as the glass transition temperature (Tg), which provides insight into the polymer's structural properties. surfacesciencewestern.com

For sulfonated polystyrene, the introduction of sulfonic groups into the polymer structure has a notable effect on its thermal behavior. The presence of these polar groups increases the rigidity of the polymer chains. chemmethod.com This increased rigidity results in a higher glass transition temperature (Tg) for sulfonated polystyrene compared to its unsulfonated counterpart. chemmethod.com One study reported a Tg of 138°C for sulfonated polystyrene, a significant increase from the 98°C Tg of the original polystyrene. chemmethod.com Another investigation on ammonium (B1175870) polystyrene sulfonate noted a Tg of around 95°C. ijsr.in In contrast, a separate study on a different sulfonated polymer analog reported a much lower Tg range of about 5°C to 40°C. google.com The variation in reported Tg values can be attributed to differences in the degree of sulfonation, the specific cation (e.g., calcium, ammonium), and the molecular weight of the polymer.

Some research has also assigned thermal events observed by DSC to the dissociation of the sulfonic acid groups rather than a true glass transition, particularly when a first-order change in heat flow is observed instead of a second-order change characteristic of a Tg. stmjournals.in

Table 3: Glass Transition Temperatures (Tg) of Sulfonated Polystyrenes

MaterialReported Glass Transition Temperature (Tg)Reference
Sulfonated Polystyrene (SPS)138 °C chemmethod.com
Polystyrene (PS) (for comparison)98 °C chemmethod.com
Ammonium Polystyrene Sulfonate~95 °C ijsr.in
Sulfonated Polymer Analog~5 °C to 40 °C google.com

Electrochemical and Solution Property Characterization

Conductivity Measurements of Sulfonated Polystyrene

The electrical conductivity of sulfonated polystyrene is a key property reflecting its nature as a polyelectrolyte. Conductivity measurements are used to understand the behavior of the polymer in solution and the mobility of its counter-ions. The conductivity of sulfonated polystyrene is directly related to the degree of sulfonation; as the number of sulfonate groups on the polymer chain increases, so does the electrical conductivity. mdpi.com

Studies have shown that the electrical conductivity of sulfonated polystyrene can be several orders of magnitude higher than that of pure, unsulfonated polystyrene. mdpi.com The conductivity is also influenced by other factors, including the concentration of the polyelectrolyte solution, temperature, and the presence of other salts. aaru.edu.jo Generally, conductivity increases with increasing polymer concentration and with increasing temperature. aaru.edu.jotandfonline.com The mobility of the counter-ions (such as calcium in this compound) and their interaction with the charged polymer backbone are fundamental to the material's conductive properties. Research has shown that a sulfonated polystyrene prepared under specific conditions can exhibit a conductivity of 15,924 x 10⁻⁶ Ω⁻¹cm⁻¹. researchgate.net

Table 4: Factors Influencing Conductivity of Sulfonated Polystyrene

FactorEffect on ConductivityReference
Degree of SulfonationIncreases with a higher degree of sulfonation. mdpi.com
Polymer ConcentrationIncreases with higher concentration. aaru.edu.jo
TemperatureIncreases with higher temperature. aaru.edu.jotandfonline.com
Presence of External SaltsIncreases with increasing salt concentration. aaru.edu.jo

Zeta Potential and Dynamic Light Scattering (DLS) for Colloidal Systems

The stability and surface charge characteristics of this compound in colloidal suspensions are critically evaluated using zeta potential and dynamic light scattering (DLS) techniques. utdallas.edu DLS, also known as photon correlation spectroscopy, measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. utdallas.eduucd.ie These fluctuations are used to determine the hydrodynamic radius or particle size distribution. utdallas.edu Zeta potential, on the other hand, quantifies the magnitude of the electrostatic charge at the particle's surface, providing insight into the stability of the colloidal system. utdallas.edunih.gov A high absolute zeta potential indicates strong electrostatic repulsion between particles, leading to a stable, dispersed suspension. utdallas.edu

In the context of polystyrene sulfonate systems, DLS and zeta potential analyses reveal how environmental factors like pH and the presence of counterions (such as Ca²⁺) influence the polymer's behavior in solution. For polystyrene sulfonate particles, the size remains relatively stable across a wide pH range, varying only slightly. mdpi.com However, the zeta potential is consistently negative due to the anionic nature of the sulfonate groups, which ensures the colloidal stability of the particles. mdpi.com

The introduction of divalent cations like calcium has a significant effect. Ca²⁺ ions can associate with the negatively charged sulfonate groups, a process known as ion condensation. acs.org This association neutralizes the surface charge, leading to a reduction in the absolute value of the zeta potential and can cause the hydrodynamic diameter to increase as electrostatic repulsions are screened. acs.orgscience.gov Research on similar polystyrene microspheres showed that the introduction of divalent cations resulted in lower negative zeta potentials and larger hydrodynamic diameters across a broad pH range (2.0-11.0). science.gov Studies specifically investigating the effect of Ca²⁺ on polystyrene sulfonate found that the association of calcium ions with sulfonate groups reduces the net negative charge of the polymer chain. acs.org Even at high calcium concentrations, a residual negative charge persists, indicating incomplete charge screening. acs.org

The pH of the medium also dictates the polymer's conformation and size. In acidic conditions, protonation of the sulfonate groups can occur, altering the electrostatic balance. nih.gov For some poly(styrene sulfonate)-grafted nanoparticles, a decrease in pH from 7 to acidic conditions (pH 3-6) led to an expansion of the polymer backbone and an increase in the hydrodynamic particle size. nih.gov

The following table summarizes research findings on the characterization of polystyrene sulfonate systems using DLS and zeta potential.

SystemConditionHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta (ζ) Potential (mV)Reference
Polystyrene Sulfonate ParticlesAqueous Solution235 - 257Not SpecifiedNegative mdpi.com
PSS@HMS NanoparticlespH 7344.20.398-29.00 ± 0.75 nih.gov
PSS@HMS NanoparticlespH 5405.60.383+35.66 nih.gov
PSS@HMS NanoparticlespH 4546.10.495Not Specified nih.gov

This table presents data for polystyrene sulfonate (PSS) and PSS-coated nanoparticles as representative systems.

Swelling Degree and Water Uptake Analysis

The interaction of this compound with aqueous environments is fundamentally characterized by its swelling and water uptake properties. These characteristics are crucial as they relate to the resin's ion-exchange capacity and mechanical integrity. Swelling occurs as water molecules solvate the hydrophilic sulfonate groups attached to the hydrophobic polystyrene backbone. researchgate.net The degree of swelling is a balance between the osmotic pressure driving water into the polymer matrix and the elastic forces of the cross-linked polymer network resisting expansion.

The swelling degree can be quantified by measuring the amount of water absorbed by a known mass of the dry resin. A common method involves immersing a pre-weighed dry sample in deionized water or a saline solution for a set period, followed by centrifugation to remove excess surface water. nih.gov The weight of the resulting wet pellet is then compared to the initial dry weight to calculate the swelling ratio or percentage. nih.gov

Several factors influence the water uptake of sulfonated polystyrene resins, including the degree of sulfonation (DS) and the extent of cross-linking. A higher degree of sulfonation introduces more hydrophilic sites, generally leading to greater water absorption and a higher swelling degree. science.govscience.gov Research on sulfonated polystyrene prepared with varying reaction times showed a direct correlation between the degree of sulfonation and the swelling degree. science.govscience.gov For instance, a sulfonated polystyrene with a sulfonation degree of 28.52% exhibited a swelling degree of 332.4%. science.govscience.gov Similarly, membranes made from sulfonated poly(ether sulfone)s showed water uptake values ranging from 17% to 58%, depending on the sulfonation level. science.gov

The cross-linking agent, typically divinylbenzene, creates a three-dimensional network that limits the polymer chains' expansion, thus controlling the maximum swelling. nih.gov RDX7675, a calcium salt of a sulfonated copolymer of styrene and divinylbenzene, is designed with a specific cross-linking degree to ensure sufficient swelling for ion transport while maintaining particle stability. nih.gov The hydrophilic nature of the sulfonate groups is also confirmed by thermogravimetric analysis (TGA), where weight loss between 30 and 100°C is attributed to the evaporation of water molecules held by these groups. researchgate.net

The following table presents research findings related to the swelling and water uptake properties of sulfonated polystyrene resins.

MaterialDegree of Sulfonation (DS)Swelling/Water Uptake ValueMethod/ConditionReference
Sulfonated Polystyrene28.52%332.4% (Swelling Degree)Not Specified science.govscience.gov
Sulfonated Poly(ether sulfone) MembranesVaried17% - 58% (Water Uptake)Sorption Experiments science.gov
PSS/PAH MultilayerNot Applicable~20% (Swelling Degree)Relative Humidity Exposure researchgate.net

This table includes data from various sulfonated polystyrene systems to illustrate the range of swelling properties.

Degradation Pathways and Stability Studies of Calcium Polystyrene Sulfonate

Chemical Degradation Mechanisms

The chemical breakdown of calcium polystyrene sulfonate can occur through various pathways, with oxidative processes playing a significant role.

Oxidative Degradation via Fenton Reactions

Fenton and photo-assisted Fenton reactions are effective in the degradation of sulfonated polystyrene materials. nih.govresearchgate.net The Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). osti.govnih.gov These hydroxyl radicals are potent oxidizing agents capable of attacking the polymer structure. nih.gov

The sulfonate groups on the polystyrene chains are crucial for this degradation process as they can bind with the iron catalyst, bringing the generation of hydroxyl radicals in close proximity to the polymer backbone. osti.govacs.org This proximity increases the efficiency of the degradation. osti.govosti.gov Studies have shown that in the absence of sulfonation, there is little to no breakdown of polystyrene by Fenton reactions. osti.gov The optimal conditions for this degradation often involve a low pH, typically around 2.0. nih.govacs.org

Experimental research has demonstrated that the Fenton reaction leads to a reduction in the molecular weight of the polymer and a simultaneous loss of aromaticity. osti.govosti.gov With sufficient hydrogen peroxide, a significant portion of the polystyrene sulfonate can be broken down into low molecular weight compounds. osti.govosti.gov

Hydroxyl Radical-Mediated Polymer Backbone Cleavage

Hydroxyl radicals (•OH), generated through processes like the Fenton reaction, are the primary agents responsible for the cleavage of the polymer backbone in polystyrene sulfonate. osti.govacs.org These radicals are highly reactive and can attack the polymer in several ways. rsc.org

Computational and experimental studies indicate that at least two hydroxyl radicals are necessary to cleave the carbon-carbon single bonds in the polymer backbone or to disrupt the aromatic rings. osti.govosti.gov The attack of the hydroxyl radical is most likely to occur at the carbon atom bonded to the sulfur of the sulfonate group. osti.govosti.gov This initial attack can lead to the loss of a hydrogen sulfite (B76179) anion. osti.gov

The reaction of hydroxyl radicals with the polymer chain is non-specific and can result in a variety of outcomes, including chain scission (fragmentation), crosslinking, and the formation of hydroxylated products. rsc.orgresearchgate.net The specific degradation pathway depends on the reaction conditions and the polymer's chemistry. rsc.org The process significantly reduces the energy barrier for the dissociation of the C-C bond in the polymer chain. acs.org

Environmental and Bioremediation Aspects

The environmental fate of this compound is linked to its susceptibility to microbial degradation, a process that shares similarities with the natural breakdown of complex aromatic polymers like lignin (B12514952).

Enzymatic Depolymerization by Basidiomycetes

White-rot fungi, a group of Basidiomycetes, are known for their ability to degrade a wide variety of recalcitrant organic compounds, including lignin and other aromatic polymers. nih.govresearchgate.netdoaj.org This capability is attributed to their production of extracellular lignin-modifying enzymes (LMEs), such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.govnih.govnih.gov

These enzymes are involved in the initial breakdown of large polymer structures into smaller, more manageable fragments that can then be assimilated by the fungi. nih.gov The degradation of polycyclic aromatic hydrocarbons (PAHs) by Basidiomycetes has been shown to correlate with the expression of these ligninolytic enzymes. nih.gov Given the structural similarities between polystyrene sulfonate and lignin (both being aromatic polymers), it is plausible that these enzymatic systems play a role in its bioremediation. nih.govnih.gov Research has shown that a synthetic polymer, sodium polystyrene sulfonate (PSS), can mimic lignosulfonate in enhancing enzymatic saccharification, suggesting a similar interaction with microbial enzymes. nih.gov

Mechanistic Studies of Microbial Degradation Pathways

The microbial degradation of polystyrene and its sulfonated derivatives involves complex biochemical pathways. Microorganisms, particularly bacteria and fungi, can utilize polystyrene as a carbon source, albeit slowly. nottingham.ac.uksmbb.mx The process often begins with the alteration of the polymer's surface properties, increasing its hydrophilicity and making it more accessible to microbial enzymes. nih.gov

Studies have identified several bacterial genera, including Pseudomonas, Rhodococcus, and Corynebacterium, that possess enzymes capable of degrading polystyrene. wikipedia.org For instance, Pseudomonas putida can convert styrene (B11656) oil, a pyrolysis product of polystyrene, into a biodegradable plastic. wikipedia.org Lignin-degrading microbial consortia have also demonstrated the ability to degrade polystyrene, with key enzymes like laccase and DyP peroxidase being significantly upregulated in the process. nih.gov

Molecular docking analyses have confirmed the potential for enzymes like laccase to bind to polystyrene, suggesting a direct enzymatic role in its depolymerization. nih.gov The degradation process can lead to the formation of various intermediate byproducts, including benzene (B151609) ring derivatives. nih.gov

Accelerated Stability Testing under Stress Conditions

Accelerated stability testing is a crucial process in determining the shelf life and degradation kinetics of materials like this compound. pharmaguideline.comslideshare.net This testing involves subjecting the material to exaggerated storage conditions, such as elevated temperatures and humidity, to speed up the degradation process. pharmaguideline.comslideshare.net

For ion-exchange resins like this compound, various tests are employed to assess their stability and performance over time. purolite.comiaea.orgpurolite.com These tests can measure changes in key properties such as:

Total Exchange Capacity (TEC): This measures the total number of ion-exchange sites per volume of resin. A decrease in TEC can indicate degradation. dupont.com

Water Retention Capacity (WRC): Changes in the inherent moisture content can signal degradation of the polymer chain or fouling. dupont.com

Particle Size Distribution: Physical breakdown of the resin beads can be monitored through particle size analysis. dupont.com

Osmotic Stability: This tests the resin's ability to withstand changes in ionic strength without fracturing. iaea.org

The data obtained from accelerated stability testing allows for the prediction of the long-term stability of the resin under normal storage and use conditions. pharmaguideline.com

Interactive Data Table: Key Parameters in Accelerated Stability Testing of Ion-Exchange Resins

Test ParameterDescriptionIndication of Degradation
Total Exchange Capacity (TEC) Measures the total number of functional ion-exchange sites. dupont.comA decrease in capacity suggests chemical breakdown of the functional groups or the polymer matrix.
Water Retention Capacity (WRC) Indicates the amount of water held within the resin beads. dupont.comAn increase can point to the cleavage of cross-links (de-crosslinking), while a decrease may indicate fouling. purolite.com
Bead Integrity / Physical Stability Assesses the physical wholeness of the resin beads.An increase in the percentage of broken or cracked beads points to mechanical or osmotic stress-induced degradation. purolite.com
Rinse Characteristics Measures the volume of water required to rinse the resin after regeneration. dupont.comAn increase in rinse volume can suggest fouling or degradation, leading to slower ion-exchange kinetics.
Extractable Organics Quantifies the level of organic compounds that can be leached from the resin. purolite.comAn increase can indicate the breakdown of the polymer matrix into smaller, soluble fragments.

Photolytic and Thermal Stability Assessment

The stability of this compound against light and heat is a crucial aspect of its storage and handling.

Photolytic Stability

Official monographs recommend that this compound be stored in light-resistant containers, suggesting that the compound may be susceptible to degradation upon exposure to light. nihs.go.jp While specific photolytic degradation studies on this compound are not detailed in the available literature, studies on polystyrene, the base polymer, indicate that it can undergo photodegradation. The presence of phenyl rings in the polymer structure means it can absorb UV light, which can lead to the formation of radicals and subsequent chain scission and cross-linking. researchgate.net For polystyrene, the use of a photocatalyst like zinc oxide has been shown to induce degradation under UV light. researchgate.net It is plausible that this compound could undergo similar degradation processes, although the sulfonate groups and calcium ions may influence the specific pathways and rates.

Thermal Stability

Thermogravimetric analysis (TGA) of related polystyrene sulfonate compounds provides insight into the thermal stability of the calcium salt. Studies on sulfonated polystyrene (sPS) have shown a broad range of thermal stability, from 175 °C to 582 °C. researchgate.net The thermal degradation of polystyrene in an inert atmosphere typically begins at around 275 °C and is largely complete by 470 °C. scirp.org

Research on the thermal degradation of poly(sodium 4-styrenesulfonate) (PSSNa), a closely related compound, indicates that its degradation starts at a significantly higher temperature than that of polystyrene, beginning at approximately 470 °C. marquette.edu The primary degradation products of polystyrene itself in air include styrene monomer, benzaldehyde, and polymer chain fragments like dimers and trimers. nih.gov

The thermal degradation of sulfonated cation exchange resins generally proceeds through dehydration, followed by the decomposition of the sulfonic acid functional groups, which liberates sulfur dioxide (SO₂). This desulfonation process is a key step in the thermal breakdown of these resins. For sulfonated polystyrene, this cleavage of the aromatic carbon-sulfur bond has been observed at temperatures around 290 °C. nih.gov

The table below summarizes findings from thermal degradation studies on polystyrene and its sulfonated derivatives, which can be considered indicative of the behavior of this compound.

MaterialOnset of Degradation (in Nitrogen)Key Degradation Steps
Polystyrene (PS)~275 °C - 350 °C scirp.orgmarquette.eduSoftens and melts around 160 °C; decomposition completes around 470 °C. scirp.org
Sulfonated Polystyrene (sPS)175 °C - 582 °C researchgate.netDehydration followed by decomposition of sulfonic acid groups, releasing SO₂.
Poly(sodium 4-styrenesulfonate) (PSSNa)~470 °C marquette.eduDegradation of the polymer backbone after desulfonation.

This data is based on studies of related polymers and not specifically on this compound.

The presence of the calcium cation in the resin may influence its thermal stability compared to the sodium salt or the acid form of the polymer. The ionic cross-linking provided by the divalent calcium ion could potentially enhance the thermal stability of the polymer matrix.

Advanced Applications and Functionalization Research of Calcium Polystyrene Sulfonate

Membranes and Separation Technologies

The unique structure of calcium polystyrene sulfonate lends itself to the development of specialized membranes for various separation processes, from energy generation to resource recovery.

Proton Exchange Membranes for Fuel Cell Applications

Proton exchange membranes (PEMs) are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode. mdpi.com Sulfonated polystyrene-based materials have been extensively investigated as potential PEMs due to their potential for high proton conductivity and good mechanical and thermal stability. mdpi.comits.ac.id

Research into sulfonated electrospun polystyrene membranes has demonstrated their viability for fuel cell applications. econstor.eu The process of sulfonation introduces sulfonic acid groups (-SO3H) onto the polystyrene backbone, which are responsible for proton conduction. its.ac.ideconstor.eu The ion-exchange capacity (IEC), a measure of the number of active sites for proton exchange, is a key parameter in determining the efficiency of a PEM. Studies have shown that the IEC of sulfonated polystyrene membranes can be controlled by varying the sulfonation time, with an optimal time leading to the highest IEC. econstor.eu For instance, one study found that an IEC of 2.857 mmol/g could be achieved after a specific sulfonation period. econstor.eu

Proton Exchange Membrane Properties of Sulfonated Polystyrene
ParameterReported ValueSignificance in Fuel Cells
Ion-Exchange Capacity (IEC)Up to 2.857 mmol/gIndicates the density of proton-conducting groups.
Proton ConductivityUp to 8.8 x 10⁻⁴ S/cmMeasures the efficiency of proton transport through the membrane.

Selective Ion Separation in Engineered Systems (e.g., Lithium)

The ion-exchange capabilities of polystyrene sulfonate resins are well-established for the removal of various cations from solutions. wikipedia.org These resins function by exchanging their mobile cations (in this case, calcium) for other cations present in the surrounding solution. patsnap.com This property is fundamental to their application in selective ion separation.

While sodium polystyrene sulfonate has been studied for its ability to reduce the absorption of lithium, indicating an interaction between the sulfonate groups and lithium ions, the selective separation of lithium from solutions containing other ions like magnesium and calcium presents a significant challenge due to their similar chemical properties. nih.govmdpi.com Research into various adsorbent materials, including those based on manganese and titanium oxides, has shown varying degrees of selectivity for lithium over other divalent cations. mdpi.com

For polystyrene sulfonate-based systems, the separation of lithium is an area of ongoing research. The principle relies on the differential affinity of the sulfonate functional groups for various cations. While these resins are highly effective at removing divalent cations like Ca²⁺ and Mg²⁺ in water softening applications, achieving high selectivity for lithium in the presence of these ions requires careful engineering of the resin's structure and operating conditions. wikipedia.orgacs.org The development of functionalized pyrazolones has shown promise in the pH-controlled stepwise separation of lithium from calcium and magnesium, suggesting that modifying the chemical environment can significantly enhance selectivity. nih.govresearchgate.net

Catalysis and Chemical Processing

The functional groups on this compound make it a candidate for catalytic applications and for use in various chemical processing and purification technologies.

Solid Acid Catalysis in Organic Synthesis

Sulfonated polystyrene, in its acidic form, serves as a solid acid catalyst in a range of organic synthesis reactions. researchgate.net The sulfonic acid groups attached to the polymer backbone provide Brønsted acid sites, which are crucial for catalyzing reactions such as C-C bond formation. nih.gov These polymer-supported catalysts offer the advantages of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for reuse. nih.gov

Applications of Sulfonated Polystyrene as a Solid Acid Catalyst
Reaction TypeKey AdvantagesExample
C-C Bond FormationReusable, easy to separate from product.Friedel-Crafts acylation of anisole.
Biomass ValorizationCan be derived from waste polystyrene.Dehydration of xylose to furfural. researchgate.net

Applications in Water Treatment and Purification Processes

This compound is utilized as a water treatment agent, primarily for water softening and the removal of heavy metals. biosynth.comdoshionpoly.com In water softening, the resin exchanges its calcium ions for hardness ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) present in the water, thereby reducing the water's hardness. wikipedia.org This process helps to prevent the formation of scale in pipes (B44673) and appliances. doshionpoly.com

The resin also exhibits selectivity for heavy metals, making it a cost-effective alternative to more expensive chelating resins for industrial applications requiring the removal of these contaminants. doshionpoly.com The effectiveness of sulfonated polystyrene composite resins in removing calcium hardness has been demonstrated, with studies showing a high adsorption capacity for calcium ions. researchgate.net The removal efficiency is influenced by factors such as pH and the dosage of the resin. researchgate.net Research has shown that these resins can achieve up to 98% removal of calcium ions under optimal conditions. researchgate.net

Carbon Dioxide Capture for Biogas Purification

Biogas, a renewable energy source produced from anaerobic digestion, primarily consists of methane (B114726) (CH₄) and carbon dioxide (CO₂). mdpi.com To increase the energy content of biogas and enable its use as biomethane, the CO₂ must be removed. mdpi.com Adsorption processes are considered a promising technology for biogas upgrading due to their lower energy requirements compared to other methods. mdpi.com

Various adsorbent materials are being investigated for their ability to selectively capture CO₂, including activated carbons, zeolites, and polymers. mdpi.com While activated carbon is a common choice, research is ongoing to develop more efficient and cost-effective materials. calgoncarbon.comaston.ac.ukfrontiersin.org The functionalization of polymers offers a pathway to tailor their properties for specific gas separations. Although direct research on this compound for this application is limited, the broader class of functionalized polymers is being explored. The principle involves creating materials with a high affinity for CO₂ over CH₄. The use of electro-conductive polymers incorporated into activated carbon has been shown to enhance CO₂ adsorption, suggesting that polymer-based materials can play a role in this purification process. aston.ac.uk

Surface Science and Interfacial Phenomena

The behavior of this compound at interfaces is critical to its function in various advanced applications. The arrangement of the polymer chains and the interactions of the sulfonate groups and calcium counterions at surfaces dictate the macroscopic properties of materials incorporating this polymer.

Engineering Surface Energy and Work Function of Polymer Films

The surface properties of polymer films, such as surface energy and work function, are crucial for their performance in electronic and coating applications. While research directly on this compound is specific, the principles of modifying polyelectrolyte films can be applied. For instance, the surface properties of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), a related conductive polymer, can be tuned. Modification of PEDOT:PSS films with molecules like trimethoxy(3,3,3-trifluoropropyl)silane (B1583756) allows for the creation of surfaces with a gradient work function and surface free energy nih.gov. This demonstrates that the surface characteristics of a polystyrene sulfonate-based film are amenable to engineering.

The work function of a material is the minimum energy required to remove an electron from its surface. Tuning the work function of thin films is essential for optimizing the performance of electronic devices nih.govresearchgate.netforth.gr. For polystyrene sulfonate films, the presence of the sulfonate groups and their associated counterions at the surface creates a surface dipole that influences the work function. By exchanging the counterions or introducing other molecules to the surface, this dipole can be modified, thereby tuning the work function. While specific data for this compound is not abundant, the principles of surface modification of similar polystyrene-based polymer films suggest a high potential for engineering its surface properties for specific applications researchgate.net.

Ion Condensation Effects at Polymer-Liquid Interfaces

At the interface between a this compound solution and another phase, such as air, the behavior of the polymer is significantly influenced by the presence of calcium ions (Ca²⁺) in the aqueous phase. The phenomenon of ion condensation plays a pivotal role in determining the structure of the polymer at the interface.

Investigations into the structure of poly(sodium 4-styrenesulfonate) at air-water interfaces in the presence of CaCl₂ have provided valuable insights. At low calcium concentrations, the polyelectrolyte is believed to form a layered structure where hydrophobic parts of the polymer chain are located at the interface in loops, and the hydrophilic, sulfonated parts extend into the bulk aqueous phase as tails nih.gov. As the concentration of Ca²⁺ increases, these divalent cations condense onto the negatively charged sulfonate groups of the polymer. This condensation neutralizes the charge on the polymer chains, causing the extended tails to collapse nih.govnih.govacs.org.

This ion condensation leads to several observable effects:

An increase in the hydrophobicity of the polymer, as the charged groups are shielded.

A reduction in repulsive electrostatic interactions between different parts of the polymer chain and between adjacent polymer chains.

The potential formation of intra- and intermolecular bridges by the Ca²⁺ ions between sulfonate groups, leading to a more compact polymer structure at the interface nih.govnih.gov.

These structural changes at the molecular level have a direct impact on the macroscopic properties of the interface, such as surface tension and the stability of foams formed from these solutions nih.govnih.gov. Vibrational sum-frequency generation (SFG) spectroscopy has shown that even at high Ca²⁺ concentrations, the net charge of the polystyrene sulfonate at the air-water interface is not fully neutralized, indicating a persistent electric field that influences the orientation of water molecules at the interface nih.govnih.gov.

Material Science Innovations

This compound is finding increasing use in various areas of material science due to its unique properties as a polyelectrolyte and an ion-exchange resin.

Superplasticizers in Cement and Construction Materials

Superplasticizers, also known as high-range water reducers, are essential additives in modern concrete technology. They are used to increase the workability of fresh concrete at a given water-cement ratio or to significantly reduce the water content while maintaining workability, which leads to higher strength and durability of the hardened concrete wikipedia.orgrx-sol.com.

Sulfonated polymers are a well-established class of superplasticizers wikipedia.org. The mechanism of action involves the adsorption of the polymer onto the surface of cement particles. The negatively charged sulfonate groups then cause electrostatic repulsion between the particles, leading to their dispersion and the release of entrapped water, which improves the fluidity of the cement paste.

While naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates have been widely used, there is growing interest in other sulfonated polymers. In the context of calcium-containing cementitious systems, such as those with calcium sulfoaluminate (CSA) cements, the interaction with superplasticizers is of particular importance researchgate.net. Studies on the interaction of superplasticizers with CSA cements have shown that polycarboxylate-based superplasticizers can be very effective, though they may cause some retardation in the setting time. Naphthalene sulfonate-based superplasticizers also show good performance researchgate.net. Given its structure as a sulfonated polymer with calcium counterions, this compound has the potential to act as an effective superplasticizer, particularly in calcium-rich cement systems where the compatibility of the counterion may be advantageous.

Below is a table summarizing the generations of superplasticizers and their typical water reduction capabilities.

GenerationSuperplasticizer TypeTypical Water Reduction
FirstLignosulfonates~10%
SecondSulfonated Naphthalene Formaldehyde, Sulfonated Melamine FormaldehydeUp to 30%
ThirdPolycarboxylates (PCE)Up to 40%

Dye Adsorption Enhancement in Textile Chemistry

The textile industry is a major consumer of water and produces large volumes of wastewater containing dyes. The removal of these dyes is a significant environmental challenge. Adsorption is a widely used technique for dye removal, and the development of efficient and cost-effective adsorbents is an active area of research.

The chemical structure of this compound, with its aromatic backbone and ionic sulfonate groups, makes it a candidate for the adsorption of certain types of dyes. The sulfonate groups (-SO₃⁻) on the polymer chain can interact with cationic (basic) dyes through electrostatic attraction. Furthermore, the polystyrene backbone can interact with the organic structure of dye molecules via van der Waals forces and π-π stacking interactions.

Research on adsorbents with sulfonate groups has shown their effectiveness in removing dyes from aqueous solutions. For example, sulfonated activated carbon has demonstrated enhanced adsorption capacity for cationic dyes like crystal violet nih.gov. The presence of sodium sulfonate groups on the surface of the activated carbon provides a negative charge, which promotes the adsorption of the positively charged dye molecules nih.gov. Similarly, studies on the adsorption of anionic dyes have highlighted the importance of electrostatic interactions with positively charged adsorbent surfaces. The modification of adsorbents to introduce specific functional groups is a key strategy for enhancing dye removal efficiency nih.gov.

While specific studies focusing solely on this compound for textile dye adsorption are limited, the principles of adsorbent-adsorbate interactions suggest its potential in this application, particularly for the removal of cationic dyes.

Emerging Research Areas

The unique properties of this compound continue to inspire research into new and innovative applications. Some of the emerging areas of investigation include:

Biomedical Applications: Beyond its established medical use, there is growing interest in using this compound and related polymers in other biomedical fields. The biocompatibility and ion-exchange capabilities of hydrogels based on polymers like polystyrene make them suitable for applications such as drug delivery and tissue engineering nih.govnih.govmdpi.commdpi.combiochempeg.com. The ability to control the release of therapeutic ions or drugs is a key area of exploration.

Environmental Remediation: The ion-exchange properties of this compound make it a candidate for the removal of heavy metal ions from contaminated water. Ion-exchange polymers have shown high sensitivity and capacity for removing toxic metal cations such as lead, cadmium, and copper to very low concentrations nasa.gov. Research into optimizing polystyrene-based resins for the selective removal of specific heavy metals is ongoing researchgate.net.

Advanced Formulations: Research is being conducted to develop new formulations of this compound to improve its efficacy and patient compliance in its medical applications. This includes the development of oral solutions and the investigation of how different formulations affect patient satisfaction and therapeutic outcomes researchgate.net.

Combination Therapies: There is interest in exploring the synergistic effects of this compound when used in combination with other materials. For instance, its use with Prussian blue for the enhanced adsorption of cesium is an area of investigation, which could have applications in the management of radioactive contamination biochempeg.com.

The continued exploration of the fundamental properties of this compound and its interactions with other materials is expected to lead to the development of new technologies and applications in a diverse range of fields.

Antiviral Materials and Nanoparticle Conjugates

This compound is a polymer that has garnered interest in the field of advanced materials due to the antiviral properties exhibited by its parent compound, polystyrene sulfonate. Research has demonstrated that polystyrene sulfonates can inhibit the replication of a wide array of pathogenic viruses, including HIV, HPV, HSV-1, HSV-2, and SARS-CoV-2. google.comadvancedsciencenews.com The primary mechanism of action is the prevention of viral entry into host cells. advancedsciencenews.com Polystyrene sulfonate acts as a heparan sulfate (B86663) mimetic, mimicking the molecule on the surface of cells that many viruses use for attachment, thereby blocking the virus from binding to the cell. google.com

The antiviral efficacy of polystyrene sulfonates is influenced by their molecular weight. For instance, studies with sodium polystyrene sulfonate have shown that polymers with a molecular weight above 35 kDa exhibit significantly higher antiviral activity. google.com This is attributed to their ability to inhibit the early stages of infection by preventing the virus from adhering to the cell surface. google.com

The formulation of polystyrene sulfonates into nanoparticles represents a significant advancement in their application as antiviral agents. These nanoparticles can be synthesized to have a controlled size, for example, within the range of 10 nm to 200 nm. google.com This nano-formulation can enhance the surface area and potential interaction with viral particles.

Below is a table summarizing the findings on the antiviral activity of polystyrene sulfonate derivatives:

Virus Polystyrene Sulfonate Derivative Key Finding Reference
HIV, HPV, HSV-1, HSV-2Sodium Polystyrene SulfonateInhibits replication by preventing virions from binding to the cell surface. google.com
SARS-CoV-2Polystyrene SulfonateComplete inhibition achieved at non-cytotoxic concentrations. advancedsciencenews.com
Feline Calicivirus (FCV)Sodium Polystyrene Sulfonate (>35 kDa)Significantly higher antiviral activity by inhibiting virus adhesion to cells. google.com
Various Enveloped VirusesPolystyrene Sulfonate on Gold NanoparticlesThe conjugate was active against all tested variants of SARS-CoV-2. advancedsciencenews.com

Binding of Biological Molecules (e.g., Human Serum Albumin, Dextran (B179266) Sulfate) for Research Applications

This compound has demonstrated the ability to bind with specific biological molecules, an attribute that is being explored for various research applications. Notably, it has been shown to bind with human serum albumin (HSA) and dextran sulfate. biosynth.com This binding capability is significant as it can prevent the adsorption of these molecules onto the surfaces of other particles. biosynth.com

The interaction between this compound and these biological macromolecules is of interest in the development of biocompatible materials and in studies aimed at understanding protein-polymer interactions. Human serum albumin is the most abundant protein in human blood plasma, and its interaction with polymers is a critical factor in determining the biocompatibility and pharmacokinetic profile of nanomaterials. Dextran sulfate is a complex, branched glucan that is often used in biomedical research to study interactions with proteins and cells.

The ability of this compound to bind to these molecules suggests its potential use in applications such as:

Bioseparation and Purification: Utilizing the polymer's binding affinity to isolate or remove specific proteins or polysaccharides from complex biological mixtures.

Surface Modification: Coating materials with this compound to modulate their interaction with biological fluids and prevent non-specific protein adsorption.

Drug Delivery: Investigating the potential of this compound-based nanoparticles as carriers for therapeutic agents, where understanding the interaction with blood components like albumin is crucial.

The following table outlines the observed binding of biological molecules to this compound:

Biological Molecule Binding Observation Potential Application Reference
Human Serum Albumin (HSA)Binds to this compound, preventing its adsorption onto other surfaces.Enhancing biocompatibility of materials, research on protein-polymer interactions. biosynth.com
Dextran SulfateBinds to this compound, preventing its adsorption onto other surfaces.Bioseparation, research on polysaccharide-polymer interactions. biosynth.com

Q & A

Basic: What experimental methodologies are recommended to determine CPS's potassium-binding capacity in vivo?

To evaluate CPS’s in vivo potassium-binding efficiency, researchers should design studies measuring ion exchange kinetics under physiological conditions. A standard approach involves:

  • Dose-response assays : Administer CPS at varying doses (e.g., 1–15 g/day) to hyperkalemic animal models or clinical cohorts, and measure serum potassium reduction over time using ion-selective electrodes .
  • Fecal potassium quantification : Collect fecal samples to quantify potassium excretion via atomic absorption spectroscopy, correlating results with CPS dosage. Evidence suggests 1 g of CPS binds ~1.6 mmol K<sup>+</sup> in vivo .
  • Control for confounding factors : Account for dietary potassium intake, renal function, and concurrent medications (e.g., diuretics) to isolate CPS’s binding efficacy.

Basic: How do pharmacopeial standards guide CPS quality control testing for heavy metals and arsenic?

The United States Pharmacopeia (USP) and Japanese Ministry of Health guidelines outline strict protocols:

  • Heavy metals : Test 2.0 g of CPS via Method 2 (wet digestion followed by atomic absorption spectroscopy). The control solution must contain ≤10 ppm lead .
  • Arsenic : Use Method 3 (hydride generation-atomic absorption) with 1.0 g CPS; results must not exceed 2 ppm .
  • Residual styrene : Analyze CPS via gas chromatography to ensure compliance with safety thresholds, critical for avoiding neurotoxic impurities .

Basic: What in vitro models are suitable for studying CPS's ion-exchange kinetics?

Researchers should simulate gastrointestinal conditions:

  • pH-dependent binding assays : Immerse CPS in solutions mimicking gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments. Measure K<sup>+</sup> adsorption using ion chromatography .
  • Competitive ion studies : Evaluate CPS selectivity by introducing competing cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) and quantify displacement via Langmuir isotherm models .
  • Kinetic profiling : Use pseudo-first/second-order equations to model adsorption rates, comparing results to in vivo data to validate translational relevance .

Advanced: How can researchers resolve contradictions between in vitro and in vivo potassium-binding efficiencies of CPS?

Discrepancies often arise from physiological variables unaccounted for in vitro:

  • Mucosal interactions : CPS may adhere to intestinal mucus, reducing accessible binding sites. Use ex vivo mucosal adhesion assays to quantify this effect .
  • Transit time variability : Simulate peristalsis using dynamic flow systems (e.g., TIM-1 gastrointestinal model) to better replicate intestinal residence time .
  • Ion competition : In vivo, dietary Ca<sup>2+</sup> or Mg<sup>2+</sup> can inhibit K<sup>+</sup> binding. Conduct dual-ion isothermal titration calorimetry to assess interference .

Advanced: What methodological challenges arise when optimizing CPS formulations for enhanced palatability without compromising efficacy?

Palatability improvements (e.g., flavor masking) must avoid altering ion-exchange capacity:

  • Excipient compatibility testing : Screen stabilizers (e.g., xanthan gum) and sweeteners (e.g., sorbitol) for interference with K<sup>+</sup> binding via FTIR or DSC .
  • In vivo taste perception trials : Use double-blinded crossover studies (like the APPETIZE trial) to assess palatability via visual analog scales while monitoring serum potassium levels .
  • Particle size optimization : Reduce CPS particle size (<50 µm) to improve suspension homogeneity without increasing dissolution rate, which could prematurely release K<sup>+</sup> .

Advanced: How should researchers design longitudinal studies to evaluate CPS's association with increased arterial stiffness?

Evidence links CPS to elevated pulse wave velocity (PWV), a marker of arterial stiffness . Key considerations:

  • Cohort stratification : Include covariates like age, systolic blood pressure, diabetes status, and concurrent calcium intake (supplements or binders) in multivariate regression models .
  • Calcium load quantification : Calculate total daily calcium exposure (CPS + supplements + dietary sources) and correlate with PWV changes using mixed-effects models .
  • Mechanistic studies : Measure serum calciprotein particles (CPPs) and vascular calcification markers (e.g., osteopontin) to differentiate CPS-specific effects from general calcium overload .

Advanced: What analytical techniques are critical for characterizing CPS's structural stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Assess moisture absorption and thermal degradation profiles at 25–60°C .
  • X-ray diffraction (XRD) : Monitor crystallinity changes during accelerated aging (40°C/75% RH for 6 months) .
  • Ion-exchange capacity retention : After storage, test CPS’s K<sup>+</sup>-binding capacity against fresh batches using USP dissolution apparatus II .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.